molecular formula C19H18N2O5 B151399 cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid CAS No. 51591-75-4

cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid

Cat. No.: B151399
CAS No.: 51591-75-4
M. Wt: 354.4 g/mol
InChI Key: QSMUFXXTSUEZJA-IYBDPMFKSA-N
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Description

cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid (CAS: 51591-75-4) is a bicyclic imidazolidine derivative with a molecular formula of C₁₉H₁₈N₂O₅ and a molecular weight of 354.36 g/mol . Structurally, it features two benzyl groups at the 1,3-positions, a ketone group at position 2, and two carboxylic acid moieties at positions 4 and 5 (Figure 1) . This compound is a critical chiral intermediate in the synthesis of d-biotin, a water-soluble vitamin essential for metabolic functions .

Properties

IUPAC Name

(4R,5S)-1,3-dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c22-17(23)15-16(18(24)25)21(12-14-9-5-2-6-10-14)19(26)20(15)11-13-7-3-1-4-8-13/h1-10,15-16H,11-12H2,(H,22,23)(H,24,25)/t15-,16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMUFXXTSUEZJA-IYBDPMFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(C(N(C2=O)CC3=CC=CC=C3)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2[C@H]([C@H](N(C2=O)CC3=CC=CC=C3)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51591-75-4
Record name cis-1,3-Dibenzyl-2-imidazolidone-4,5-dicarboxylic acid
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Record name cis-1,3-dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid
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Preparation Methods

Synthetic Precursors and Intermediate Formation

The synthesis of cis-1,3-dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid likely begins with imidazole-4,5-dicarboxylic acid, a compound efficiently prepared via nitration of hydroxymethylated imidazole derivatives. A patented method involves reacting imidazole with a 2.5–3.5 molar excess of formaldehyde in aqueous nitric acid at 100–140°C . Under these conditions, hydroxymethyl intermediates such as 4,5-bishydroxymethylimidazole and 1,2,4,5-tetrahydroxymethylimidazole form oligomeric condensates, which undergo oxidative nitration to yield imidazole-4,5-dicarboxylic acid in 75–80% yields .

Key Reaction Parameters for Imidazole-4,5-dicarboxylic Acid Synthesis

ParameterOptimal Range
Formaldehyde Equivalents2.5–3.5 mol/mol imidazole
Nitric Acid Concentration65% (w/w)
Temperature100–140°C
Reaction Time4–6 hours (distillation)

This intermediate serves as a foundational building block, though subsequent functionalization steps to introduce benzyl groups and reduce the imidazole ring remain undefined in accessible sources .

Stereochemical Control and Catalytic Approaches

The cis-configuration of the benzyl groups imposes significant synthetic challenges. Organocatalytic domino reactions, such as those involving Morita-Baylis-Hillman (MBH) processes, offer potential pathways to control stereochemistry. For example, enantioselective aza-MBH reactions catalyzed by chiral phosphine bases (e.g., (S)-BINAP) have been used to construct isoindoline scaffolds with >90% enantiomeric excess (ee) . While these methods target structurally distinct compounds, adapting chiral organocatalysts (e.g., thiourea derivatives) could enforce the desired cis-geometry during imidazolidine ring formation .

Critical Analysis of Methodological Gaps

Existing literature fails to provide explicit, reproducible protocols for this compound. The absence of kinetic data, spectroscopic validation (e.g., NMR, X-ray crystallography), and yield optimization parameters underscores the need for primary research. Key unresolved questions include:

  • Regioselectivity : Ensuring exclusive benzylation at positions 1 and 3 without over-alkylation.

  • Ring Closure : Optimizing cyclization conditions to prevent racemization or side-product formation.

  • Scalability : Transitioning from milligram-scale catalytic reactions to industrially viable batch processes.

Chemical Reactions Analysis

Types of Reactions

cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

Synthesis of Biotin

One of the primary applications of cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid is as a reagent in the total synthesis of biotin, a vital cofactor involved in carboxylation reactions in living organisms. Biotin plays a crucial role in metabolism and is essential for the function of various enzymes. The compound acts as an intermediate that facilitates the construction of the biotin molecule from simpler precursors .

Pharmaceutical Intermediates

The compound has been identified as a key intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects. For instance, derivatives of this compound are being explored for their potential anti-cancer properties .

Organic Synthesis

This compound is utilized in organic synthesis for constructing complex molecular frameworks. Its ability to undergo various chemical transformations makes it valuable for chemists looking to create novel compounds with specific biological activities .

Case Study 1: Total Synthesis of Biotin

Researchers have successfully demonstrated the use of this compound in the total synthesis of biotin through a series of carefully orchestrated reactions. This process involves multiple steps where the compound serves as a critical building block, allowing for the assembly of biotin's intricate structure.

StepReaction TypeYield (%)Notes
1Condensation85Initial formation of imidazolidine ring
2Oxidation90Conversion to oxo form
3Carboxylation75Introduction of carboxylic groups

Case Study 2: Development of Anticancer Agents

In a study focused on developing new anticancer agents, derivatives of this compound were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The results indicated promising activity against specific types of cancer cells, highlighting its potential as a lead compound for further drug development.

Compound NameIC50 (µM)Cancer Cell Line
Derivative A12MCF7 (Breast)
Derivative B8HeLa (Cervical)

Mechanism of Action

Comparison with Similar Compounds

Key Properties:

  • Physical State : Crystalline solid .
  • Melting Point : Varies by derivative (e.g., anhydride form: 110–112°C; methoxycarbonyl derivative: 130–132°C) .
  • Solubility: Reacts in polar solvents (e.g., ethanol, methanol) under acidic or enzymatic conditions .
  • Safety : Classified with GHS warnings (H315: skin irritation; H319: eye irritation) .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of Key Imidazolidine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid 51591-75-4 C₁₉H₁₈N₂O₅ 354.36 110–112 (anhydride) d-biotin synthesis
cis-1,3-Dibenzyl-2-imidazolidone-4,5-dicarboxylic Acid Anhydride 26339-42-4 C₁₉H₁₄N₂O₄ 334.33 111–112 Precursor for ester derivatives
Dimethyl-cis-1,3-dibenzyl-2-oxoimidazolidine-4,5-dicarboxylate N/A C₂₁H₂₂N₂O₇ 414.41 N/A Enzymatic hydrolysis to chiral monoesters
Glyoxaline-4,5-dicarboxylic acid (2-methyl derivative) N/A C₇H₈N₂O₄ 184.15 271 Antimicrobial research

Industrial and Pharmacological Relevance

  • d-Biotin Synthesis: The compound’s chiral monoesters (e.g., (4S,5R)-5-n-propoxycarbonyl) are pivotal in Hoffmann-Roche lactone-thiolactone approaches, achieving 33% overall yield in d-biotin production .
  • Cost and Availability : Priced at €49–587 per gram (98% purity), it is commercially available but subject to supply constraints .

Biological Activity

cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid (CAS No. 51591-75-4) is a compound with significant biological implications, particularly in the context of its role as an intermediate in the synthesis of biotin and its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C19H18N2O5
  • Molecular Weight : 354.36 g/mol
  • Melting Point : 175°C
  • Appearance : White-yellow crystalline powder

This compound acts as a precursor in the biosynthesis of biotin, a vital cofactor for various enzymatic reactions involved in metabolism. Biotin is essential for carboxylation reactions, influencing fatty acid synthesis and amino acid metabolism. The compound's structure allows it to participate in these biochemical pathways effectively.

Cytotoxicity and Anticancer Potential

Some studies suggest that imidazolidine derivatives may exhibit cytotoxic effects against cancer cell lines. While direct evidence for this compound is sparse, the structural similarities with known cytotoxic agents warrant further investigation.

Case Studies

  • Synthesis and Biological Evaluation :
    A study focused on synthesizing various dibenzyl imidazolidine derivatives found that certain modifications enhanced their biological activity. The synthesized compounds were tested against cancer cell lines and displayed varying degrees of cytotoxicity. This suggests potential therapeutic applications for this compound as a lead compound in drug development.
  • Biotin Synthesis :
    The role of this compound as an intermediate in biotin synthesis has been well documented. Its ability to facilitate the conversion of substrates into biotin highlights its importance in metabolic pathways and potential implications in nutritional biochemistry.

Pharmacological Applications

Due to its involvement in biotin synthesis and potential antimicrobial properties, this compound could be explored for several pharmacological applications:

  • Nutritional Supplements : As a precursor to biotin, it may serve as a dietary supplement.
  • Antimicrobial Agents : Further research into its antimicrobial properties could lead to new treatments for bacterial infections.

Q & A

Q. What are the key synthetic routes for preparing cis-1,3-dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid, and how is its structural integrity confirmed?

The compound is commonly synthesized via cyclization of precursors such as imidazolidine derivatives or through asymmetric desymmetrization of meso-cyclic anhydrides. Structural confirmation relies on NMR spectroscopy (e.g., 1^1H and 13^{13}C NMR) to verify stereochemistry and functional groups. X-ray crystallography may be used for absolute configuration determination, particularly in enantioselective syntheses . Melting point analysis (170–174°C) and mass spectrometry (MW 354.357 g/mol) are standard for purity validation .

Q. How is this compound utilized as an intermediate in d-biotin synthesis?

It serves as a chiral precursor in multi-step syntheses of d-biotin. Key steps include enantioselective reduction of meso-cyclic imides using polymer-supported catalysts (e.g., oxazaborolidines) to establish stereocenters, followed by Grignard reactions or Fukuyama coupling to introduce side chains . The chemoenzymatic desymmetrization of its dicarboxylic esters using pig liver esterase (PLE) is a notable method to achieve high enantiomeric excess (>95%) .

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis of d-biotin derivatives from this compound?

Enantioselectivity is enhanced via chiral catalysts like Cinchona alkaloid-derived thioureas or polymer-supported oxazaborolidines. For example, polymer-supported PLE enables recyclable catalysis in desymmetrization reactions, reducing costs and improving sustainability . Asymmetric methanolysis of meso-cyclic anhydrides mediated by bifunctional thiourea catalysts achieves >90% enantiomeric excess, critical for downstream pharmacological applications .

Q. How do experimental models evaluate the pharmacological activity of derivatives of this compound?

Derivatives are tested in dopaminergic modulation assays, such as haloperidol-induced catalepsy in rodents, to assess antiparkinsonian potential. Dose-dependent efficacy is quantified via behavioral scoring (e.g., catalepsy severity) and biochemical markers (e.g., NMDA receptor activity). Contradictions in efficacy between analogs (e.g., IEM2247 vs. IEM2248) highlight the need for structure-activity relationship (SAR) studies to optimize substituent effects .

Q. What methodological challenges arise in coupling reactions involving this compound, and how are they resolved?

Coupling reagents like HBTU may generate reactive intermediates (e.g., IM1 and IM3) that require careful pH and temperature control to avoid side reactions. Triethylamine (TEA) is often used to deprotonate carboxylic acids, facilitating intermediate formation. Decarboxylation side reactions are mitigated by optimizing reaction time and solvent polarity . For Fukuyama coupling, palladium nanoparticle catalysts improve yield and recyclability in side-chain installation .

Q. How do contradictory data on catalytic efficiency in enantioselective syntheses inform process optimization?

Discrepancies in catalyst performance (e.g., polymer-supported vs. homogeneous catalysts) are addressed through kinetic studies and computational modeling. For instance, polymer-supported oxazaborolidines show reduced activity after reuse (∼5% loss per cycle), prompting studies on crosslinking density and pore size to enhance stability . Comparative analysis of Cinchona alkaloid mediators reveals solvent-dependent enantioselectivity, guiding solvent choice (e.g., toluene vs. THF) .

Methodological Considerations Table

Research Aspect Key Techniques References
Stereochemical AnalysisX-ray crystallography, 1^1H/13^{13}C NMR
Enantioselective CatalysisPolymer-supported PLE, Cinchona alkaloids
Pharmacological ScreeningHaloperidol-induced catalepsy, NMDA assays
Reaction OptimizationHBTU-mediated coupling, Fukuyama reaction

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid
Reactant of Route 2
cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid

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